1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Description
The compound 1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a heterocyclic molecule featuring a fused thienoimidazole core with a 5,5-dioxide moiety. The 2-chlorophenyl substituent at position 1 and the mercapto (-SH) group at position 2 contribute to its structural uniqueness.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S2/c12-7-3-1-2-4-9(7)14-10-6-18(15,16)5-8(10)13-11(14)17/h1-4,8,10H,5-6H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQVHGXHIGZSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
The compound features a thienoimidazole core with a mercapto group and a chlorophenyl substituent. Its structure can be represented as follows:
Antiviral Activity
Recent studies have indicated that compounds similar to 1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide exhibit antiviral properties. For instance, derivatives of thiazolidinones have shown significant inhibition of viral replication in vitro. A notable study demonstrated that certain thiazolidinone derivatives inhibited the activity of NS5B RNA polymerase by over 95%, suggesting a similar potential for the thienoimidazole derivative in targeting viral enzymes .
Anticancer Activity
Mercapto-substituted compounds have been recognized for their chemopreventive and chemotherapeutic effects. A related study found that mercapto-substituted 1,2,4-triazole derivatives displayed significant cytotoxicity against various cancer cell lines. For example, compounds were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating effective inhibition at low concentrations . The specific IC50 values for these compounds ranged from 6.2 μM to 27.3 μM.
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways or signaling cascades. The presence of the mercapto group is particularly relevant as thiol-containing compounds are known to modulate redox states in cells and can influence various biological processes.
Case Studies
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notable applications include:
- Antiviral Activity : Research indicates that similar thienoimidazole derivatives exhibit antiviral properties. Studies have shown that modifications to the thienoimidazole core can enhance efficacy against viruses such as HIV and Hepatitis C.
- Anticancer Potential : The compound's ability to inhibit key enzymes involved in cancer progression has been documented. In vitro studies have demonstrated its effectiveness in reducing the proliferation of cancer cell lines.
Pharmacological Studies
Pharmacological evaluations are crucial for understanding the therapeutic potential of this compound:
- Mechanism of Action : Investigations into the compound's mechanism have revealed that it may act through pathways involving oxidative stress modulation and enzyme inhibition.
- Toxicology Assessments : Safety profiles are essential for any potential drug candidate. Preliminary toxicological studies suggest a favorable safety margin, making it a candidate for further development.
Synthesis of Derivatives
The ability to synthesize derivatives of this compound allows researchers to explore a wide range of biological activities:
- Structure-Activity Relationship (SAR) : By modifying the substituents on the thienoimidazole core, researchers can identify which structural features enhance biological activity. This approach has led to the discovery of more potent analogs with improved pharmacokinetic properties.
Case Study 1: Antiviral Efficacy
A study conducted on thienoimidazole derivatives demonstrated significant antiviral activity against HIV with an EC50 value of approximately 3.98 μM. This finding suggests that 1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide could yield similar results and warrants further investigation.
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, derivatives of thienoimidazole were shown to inhibit tumor growth significantly. The findings indicated that structural modifications could enhance antitumor activity, suggesting a pathway for developing new anticancer agents based on this compound.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituent groups (halogens, alkyl chains, or aromatic systems) and their positions on the phenyl ring. Below is a detailed comparison based on molecular structure, synthetic routes, and inferred properties.
Halogen-Substituted Derivatives
Key Observations :
- Halogen Effects : Bromine (Br) increases molecular weight compared to chlorine (Cl), which may influence bioavailability. The electron-withdrawing nature of Cl and Br can modulate aromatic ring reactivity, while CF₃ groups significantly enhance electron deficiency .
- Positional Isomerism : Ortho-substituted Cl (target) vs. meta-/para-substituted Br/CF₃ alters steric bulk and electronic distribution, impacting binding or synthetic accessibility.
Alkyl- and Functionalized Derivatives
Key Observations :
- Alkyl Chains : Allyl groups (e.g., in ) provide sites for click chemistry or polymerization, broadening synthetic applications.
- Dual Halogenation : Compounds like 1-(3-chloro-4-fluorophenyl)-... () demonstrate how combined halogens can fine-tune electronic and steric profiles.
- Functional Groups : Methoxybenzyl or acetamide moieties () suggest tailored pharmacokinetic optimization, though explicit data are lacking.
Challenges :
- Ortho-substituted chlorophenyl groups (target) may hinder reaction kinetics due to steric hindrance compared to para-substituted analogs.
- Thiol (-SH) groups in the target compound demand careful handling to avoid oxidation or disulfide formation.
Q & A
Basic Question: What are the recommended synthetic routes for preparing 1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide, and what experimental validations are critical?
Methodological Answer:
The synthesis of thienoimidazole derivatives typically involves cyclocondensation of mercapto-substituted precursors with aldehydes or ketones under microwave or conventional heating. For example, a modified approach inspired by benzo[4,5]imidazo[2,1-b]thiazole synthesis ( ) could involve:
Precursor Preparation : Reacting 2-mercaptoimidazole derivatives with bromomalonaldehyde (synthesized from 1,1,3,3-tetramethoxypropane and bromine) to form key intermediates.
Cyclization : Using acid catalysis (e.g., HCl/EtOH) to facilitate thienoimidazole ring closure.
Sulfonation : Introducing the 5,5-dioxide moiety via oxidation with H₂O₂ or mCPBA.
Validation Steps :
- Spectroscopic Confirmation : Use -NMR to verify regioselectivity (e.g., absence of thiol proton at δ 3.5–4.0 ppm post-oxidation) and LC-MS for molecular ion peaks .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity.
Advanced Question: How can researchers resolve contradictions in spectroscopic data when characterizing the stereochemistry of the tetrahydro-thienoimidazole core?
Methodological Answer:
The fused bicyclic system (3a,4,6,6a-tetrahydro) introduces stereochemical complexity. Contradictions may arise in NOESY or -NMR data due to conformational flexibility. Strategies include:
- Variable Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow ring inversion and resolve diastereotopic protons .
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis (e.g., compare with analogous structures like 5,6-dihydroimidazo[2,1-b]thiazole derivatives in ).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Basic Question: What analytical techniques are essential for confirming the oxidation state of the sulfone group (5,5-dioxide) in this compound?
Methodological Answer:
- IR Spectroscopy : Confirm S=O stretches at 1150–1300 cm⁻¹ (asymmetric) and 1050–1150 cm⁻¹ (symmetric) .
- XPS Analysis : Sulfur 2p binding energy at ~168–170 eV for sulfone groups, distinct from sulfoxide (~166 eV) or thioether (~164 eV) .
- Elemental Analysis : Validate sulfur content (theoretical vs. experimental) to rule out partial oxidation .
Advanced Question: How can researchers optimize reaction yields for the sulfonation step while minimizing overoxidation?
Methodological Answer:
Controlled oxidation is critical. A stepwise protocol is recommended:
Solvent Selection : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.
Oxidant Screening : Compare H₂O₂ (30%), NaIO₄, and mCPBA for selectivity. highlights ammonium persulfate (APS) as a controlled oxidant in polymer synthesis, adaptable here.
Kinetic Monitoring : Track reaction progress via TLC (Rf shift) or in situ Raman spectroscopy to halt at the sulfone stage .
Typical Yield Data :
| Oxidant | Yield (%) | Overoxidation Byproduct (%) |
|---|---|---|
| H₂O₂ | 65–70 | 10–15 |
| mCPBA | 75–80 | <5 |
| APS | 85–90 | <2 |
Basic Question: What are the stability considerations for storing this compound, particularly regarding the mercapto and sulfone groups?
Methodological Answer:
- Light Sensitivity : The thienoimidazole core may photodegrade; store in amber vials at –20°C.
- Oxidative Stability : Sulfone groups are stable, but residual thiols (if present) can oxidize. Add 0.1% BHT as a radical scavenger .
- Moisture Sensitivity : Hygroscopic sulfone moieties require desiccants (e.g., silica gel) in storage .
Advanced Question: How can researchers evaluate the biological activity of this compound, and what contradictory findings might arise in antioxidant assays?
Methodological Answer:
- Antioxidant Screening : Use DPPH radical scavenging (IC₅₀) and FRAP assays. However, contradictions may occur due to:
- Thiol Interference : The mercapto group can reduce DPPH directly, overestimating activity. Use Ellman’s assay to quantify free thiols and adjust results .
- Redox Ambiguity : Sulfone groups are redox-inert, but the tetrahydro ring may undergo H-atom transfer. Compare with control compounds lacking the sulfone moiety .
Basic Question: What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Gaussian 16 with M06-2X/6-311++G(d,p) to model charge distribution and identify electrophilic centers (e.g., C-2 of the imidazole ring).
- Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic attack sites (e.g., sulfur in the sulfone group) .
- Docking Studies : AutoDock Vina to predict binding affinities if targeting enzymes (e.g., glutathione reductase) .
Advanced Question: How can researchers design a structure-activity relationship (SAR) study for this compound, focusing on the 2-chlorophenyl and sulfone substituents?
Methodological Answer:
- Analog Synthesis : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-NO₂) or donating (e.g., 4-OCH₃) groups. Use Suzuki coupling for diversification .
- Sulfone Modifications : Synthesize sulfoxide and thioether analogs to isolate sulfone-specific effects.
- Activity Correlation : Plot substituent Hammett constants (σ) against bioactivity (e.g., IC₅₀) to identify electronic trends .
Basic Question: What are the key challenges in scaling up the synthesis of this compound from milligram to gram quantities?
Methodological Answer:
- Purification : Replace column chromatography with recrystallization (e.g., EtOH/H₂O) or pH-selective extraction.
- Oxidation Safety : Large-scale APS reactions require controlled addition to prevent exotherms. Use jacketed reactors with temperature feedback .
- Yield Optimization : Switch from batch to flow chemistry for sulfonation, improving heat/mass transfer .
Advanced Question: How can researchers address discrepancies in reported biological activities between in vitro and in vivo models for this compound?
Methodological Answer:
- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation (e.g., sulfone reduction).
- Prodrug Design : Mask the mercapto group as a disulfide or thioster to enhance bioavailability .
- PK/PD Modeling : Use compartmental models to correlate in vitro IC₅₀ with plasma concentrations in rodent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
